B1574707 TAS3681

TAS3681

Número de catálogo B1574707
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TAS3681 is a potent and orally active androgen receptor antagonist. TAS3681 suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. TAS3681 effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. TAS3681 treatment effectively decreased AR level in CRPC tumors in vivo. TAS3681 exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that TAS3681 has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.

Aplicaciones Científicas De Investigación

Androgen Receptor Antagonist in Prostate Cancer

TAS3681 has shown significant promise as a novel androgen receptor (AR) antagonist, particularly in the context of prostate cancer. It demonstrates pure AR antagonistic activity against several AR mutations and effectively counters tumor growth in AR-v7 positive xenograft models. This is particularly relevant for metastatic castration-resistant prostate cancer where AR aberrations play a critical role in resistance to AR-targeted therapies. TAS3681's ability to downregulate AR, including its activity against full-length and splice variant AR forms, positions it as a potentially valuable therapeutic strategy in combating resistance to current and second-generation therapies targeting AR signaling (Seki et al., 2018).

Potential for Treating Castration-Resistant Prostate Cancer

Studies have also highlighted TAS3681's potential in treating castration-resistant prostate cancer (CRPC). It exhibits a unique profile as an AR antagonist with AR downregulating activity, showing efficacy in suppressing the growth of AR-positive prostate cancer cells. Moreover, TAS3681 does not stimulate AR nuclear translocation and suppresses wild-type and mutant AR transactivation in cells, which is indicative of its robust AR antagonist profile. Its ability to effectively decrease AR levels in CRPC tumors in vivo suggests a novel approach for treating CRPC (Minamiguchi et al., 2014).

Ligand-Independent AR Activation Inhibition

TAS3681's role in inhibiting ligand-independent AR activation, a major issue in CRPC progression, is notable. It displays potent AR downregulation activity, which is a new and potentially effective approach for CRPC treatment. This includes its impact on both AR and c-Myc protein expressions, making TAS3681 a valuable candidate for further exploration in CRPC therapeutic strategies (Kajiwara et al., 2016).

Impact on Aberrant AR Signaling in Tumor Resistance

TAS3681's impact on aberrant AR signaling, driving tumor resistance to AR-targeted therapies, is a significant aspect of its application. By downregulating both full length and splice variant AR, TAS3681 addresses acquired resistance mechanisms in patients undergoing treatment with current AR-targeted therapies like enzalutamide and abiraterone. This further underlines its potential as a novel and effective treatment option in the landscape of prostate cancer therapies (Kajiwara et al., 2017).

Propiedades

Nombre del producto

TAS3681

Nombre IUPAC

Unknown

SMILES

Unknown

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TAS3681;  TAS-3681;  TAS 3681.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.